molecular formula C7H13Cl B1355445 2-Chloro-1-heptene CAS No. 65786-11-0

2-Chloro-1-heptene

Cat. No. B1355445
CAS RN: 65786-11-0
M. Wt: 132.63 g/mol
InChI Key: KOOOUUKHBWDROO-UHFFFAOYSA-N
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Description

“2-Chloro-1-heptene” is a chemical compound with the molecular formula C7H13Cl . It is also known by other synonyms such as “2-Heptene, 1-chloro-, (Z)-”, “(Z)-1-chloro-hept-2-ene”, and "(2Z)-1-Chloro-2-heptene" . The molecular weight of this compound is 132.63 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-heptene” consists of a seven-carbon chain with a double bond between the second and third carbons, and a chlorine atom attached to the first carbon . The compound has several computed descriptors, including an IUPAC name of (Z)-1-chlorohept-2-ene, an InChI, an InChIKey, and both canonical and isomeric SMILES .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-heptene” include a molecular weight of 132.63 g/mol, an XLogP3-AA of 3.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 132.0705781 g/mol .

Scientific Research Applications

  • Combustion and Flame Dynamics

    • 2-Chloro-1-heptene, along with other heptene isomers, has been studied for its auto-ignition behaviors in low to intermediate temperature ranges. This research is crucial in understanding the combustion properties of fuels, including their ignition delay times and reactivity under various conditions (Wu et al., 2018).
  • Chemical Synthesis and Transformations

    • The compound has relevance in chemical synthesis, particularly in reactions involving cyclohexane and ether, leading to the formation of crystalline compounds. Such transformations are significant in developing novel routes for creating diverse chemical structures (Ranganathan et al., 1981).
  • Fuel-Specific Intermediates in Oxidation

    • Research on 1-heptene oxidation in a jet-stirred reactor has provided insights into low-temperature oxidation processes, identifying specific intermediates like alkenylperoxy radicals. This is vital for understanding the oxidative stability and reaction pathways of fuel components (Cao et al., 2020).
  • Production of Linear α-Olefins

    • The production of 1-octene from 1-heptene is a key area of research, particularly in the context of linear low-density polyethylene (LLDPE) production. Studies on various processes, including hydroformylation and telomerization, are crucial for the efficient and selective production of these olefins (Leeuwen et al., 2011).
  • Hydrogenation Processes

    • Investigations into the hydrogenation of heptene isomers, including 2-heptene, have provided insights into the selectivity and efficiency of different catalysts. Such studies are essential for refining chemical processes and enhancing the production of desired hydrocarbons (Červený et al., 1985).
  • Pyrolysis Chemistry

    • The pyrolysis of 1-heptene has been studied to understand the chemical mechanisms involved in the breakdown of hydrocarbons at high temperatures. This research is crucial for developing more efficient combustion processes and understanding the formation of various by-products (Cao et al., 2021).
  • Catalysis and Polymerization

    • The role of 2-heptene in monomer-isomerization polymerizations, using specific catalysts, has been explored. This research contributes to the development of polymers with specific properties and applications (Otsu et al., 1975).
  • Hydrocarbon Spectroscopy

    • Spectroscopic studies, such as Raman spectroscopy, have been conducted on heptene isomers, including 2-methyl-1-heptene. These studies are essential for understanding the molecular structure and properties of hydrocarbons (Cleveland, 1943).

Safety And Hazards

While specific safety data for “2-Chloro-1-heptene” is not available, it’s important to handle all chemical substances with care. This includes avoiding dust formation, not breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-chlorohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c1-3-4-5-6-7(2)8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOOUUKHBWDROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555777
Record name 2-Chlorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-heptene

CAS RN

65786-11-0
Record name 2-Chlorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MM Baillargeon - 1993 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may Page 1 INFORMATION TO) USERS This manuscript has been reproduced from the microfilm master. UMI films the …
Number of citations: 0 search.proquest.com
JB Hendrickson, E Braun‐Keller - Journal of Computational …, 1980 - Wiley Online Library
… The same number of steps would obtain looking only at the functionalized part of the structures in 2-chloroheptanoic acid to 2-chloro-1-heptene. Examples of the minimal - …
Number of citations: 22 onlinelibrary.wiley.com

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